N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide
Description
N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide is a highly fluorinated sulfonamide characterized by a tetrafluoroethoxy backbone, a trifluorovinyloxy-difluoromethyl substituent, and an aminoethyl group. The sulfonamide moiety and fluorinated substituents suggest applications in pharmaceuticals, agrochemicals, or specialty materials .
Properties
CAS No. |
64346-90-3 |
|---|---|
Molecular Formula |
C9H7F13N2O4S |
Molecular Weight |
486.21 g/mol |
IUPAC Name |
N-(2-aminoethyl)-1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonamide |
InChI |
InChI=1S/C9H7F13N2O4S/c10-3(11)4(12)27-7(17,18)5(13,6(14,15)16)28-8(19,20)9(21,22)29(25,26)24-2-1-23/h24H,1-2,23H2 |
InChI Key |
OFGMYVUFKMFVRX-UHFFFAOYSA-N |
Canonical SMILES |
C(CNS(=O)(=O)C(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloro-Substituted Analog
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonamide (CAS 148716-43-2, ) replaces the trifluorovinyloxy group with chlorine:
- Electronegativity : Cl (3.0) < F (4.0), leading to reduced electron-withdrawing effects and altered reactivity.
- Toxicity : Chlorinated compounds may exhibit higher toxicity compared to fluorinated analogs.
- Stability : C-Cl bonds are less stable toward hydrolysis than C-F bonds, impacting environmental persistence .
Iodo-Substituted Analog
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride () features iodine instead of the trifluorovinyloxy group:
- Steric Effects : Iodine’s larger atomic radius may hinder molecular packing or binding to biological targets.
- Reactivity : Iodo substituents participate in nucleophilic substitutions more readily than fluorine, offering pathways for further functionalization .
Comparison with Perfluorinated Ethane Sulfonates
1,1,2,2-Tetrafluoro-2-(perfluorohexyloxy)-ethane sulfonate () has a longer perfluorinated chain:
Table 1: Comparative Properties of Target Compound and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
